molecular formula C7H5FN2O3S B6211276 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2994-70-9

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6211276
CAS No.: 2994-70-9
M. Wt: 216.19 g/mol
InChI Key: OMTQATYHUSFNOQ-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the benzothiadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenesulfonamide and fluoroacetic acid.

    Cyclization Reaction: The key step involves the cyclization of the starting materials under acidic or basic conditions to form the benzothiadiazine ring. This reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves:

    Molecular Targets: The compound can target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the fluorine atom and has different electronic properties.

    6-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: Substitutes a methyl group for the fluorine atom, altering its reactivity and applications.

Uniqueness

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to the presence of the fluorine atom, which enhances its stability and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Properties

CAS No.

2994-70-9

Molecular Formula

C7H5FN2O3S

Molecular Weight

216.19 g/mol

IUPAC Name

6-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C7H5FN2O3S/c8-4-1-2-6-5(3-4)9-7(11)10-14(6,12)13/h1-3H,(H2,9,10,11)

InChI Key

OMTQATYHUSFNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)NS2(=O)=O

Purity

95

Origin of Product

United States

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